

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine*

Cat. No.: B089091

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, commonly abbreviated as Z-Phe-Phe-OH, is a protected dipeptide composed of two L-phenylalanine residues. The N-terminus is protected by a carbobenzoxy (Cbz or Z) group, a widely utilized protecting group in peptide synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. This dipeptide serves as a crucial building block in the synthesis of more complex peptides and has been explored for its potential applications in drug development, particularly in the fields of oncology and immunotherapy, as well as in biochemical research to investigate protein-protein interactions and enzyme activity.^[1] This technical guide provides a detailed overview of the synthesis, properties, and potential biological activities of Z-Phe-Phe-OH, based on a comprehensive review of the available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine** is presented in the table below.

Property	Value	Reference
CAS Number	13122-91-3	[1]
Molecular Formula	C ₂₆ H ₂₆ N ₂ O ₅	[1]
Molecular Weight	446.50 g/mol	[1]
Appearance	White to off-white powder	[1]
Purity	≥ 98%	[1]
Storage Conditions	0-8 °C	[1]

Synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine

The synthesis of Z-Phe-Phe-OH is typically achieved through a solution-phase peptide coupling reaction. This involves the formation of a peptide bond between N-Cbz-L-phenylalanine (Z-Phe-OH) and an L-phenylalanine residue with a protected C-terminus, commonly an ester such as the methyl or ethyl ester (L-Phe-OMe or L-Phe-OEt). The synthesis is generally followed by the saponification of the ester to yield the final product with a free carboxylic acid.

A common method for the peptide coupling step utilizes carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBr) to suppress racemization and improve reaction efficiency.

Experimental Protocol: A Representative Synthesis

While a specific published protocol for the synthesis of Z-Phe-Phe-OH is not readily available in the reviewed literature, a reliable synthetic procedure can be constructed based on established methods for similar dipeptides. The following is a representative two-step protocol adapted from literature procedures for the synthesis of related dipeptide esters and their subsequent hydrolysis.

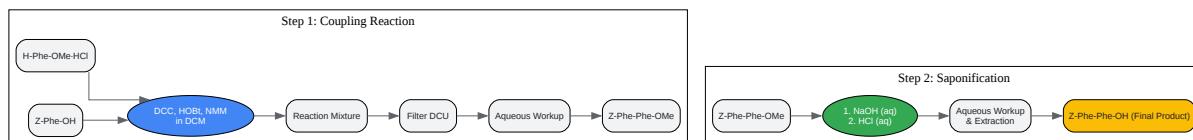
Step 1: Synthesis of **N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine** Methyl Ester (Z-Phe-Phe-OMe)

- **Dissolution:** Dissolve N-Cbz-L-phenylalanine (Z-Phe-OH) (1.0 equivalent) and L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 equivalent) in anhydrous dichloromethane (DCM).
- **Neutralization:** Add N-methylmorpholine (NMM) (1.0 equivalent) to the solution to neutralize the hydrochloride salt.
- **Activation:** Cool the reaction mixture to 0 °C in an ice bath. Add 1-hydroxybenzotriazole (HOBr) (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Purification:** The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude Z-Phe-Phe-OMe. The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Step 2: Saponification to **N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine** (Z-Phe-Phe-OH)

- **Dissolution:** Dissolve the purified Z-Phe-Phe-OMe (1.0 equivalent) in a mixture of methanol and water.
- **Hydrolysis:** Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- **Work-up:** Remove the methanol under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

- Acidification: The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 1 M HCl.
- Extraction and Purification: The resulting precipitate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and the solvent is evaporated to yield the final product, Z-Phe-Phe-OH. The product can be further purified by recrystallization if necessary.



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General workflow for the synthesis of Z-Phe-Phe-OH.

Biological Activity and Applications

While **N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine** is widely cited as a building block for peptide synthesis, direct quantitative data on its biological activity is limited in the public domain. However, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Potential

Derivatives of N-(carbobenzyloxy)-L-phenylalanine have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For instance, a study by Han et al. (2017) reported the synthesis of a series of N-(carbobenzyloxy)-L-phenylalanine derivatives that exhibited significant antiproliferative activity with low IC_{50} values against cervical (HeLa), lung (A549), gastric (MGC-803), and breast (MCF-7) cancer cell lines.^[2] Some

of these compounds also showed potent inhibitory activity against topoisomerase II α , a key enzyme involved in DNA replication and a target for many anticancer drugs.[2]

More specifically, a novel L-phenylalanine dipeptide derivative, HXL131, was found to inhibit the growth and metastasis of prostate cancer cells. This compound was shown to up-regulate the expression of several proteins involved in the regulation of proliferation, apoptosis, and cell migration, with DUSP1 and TNFSF9 identified as key molecular targets. This suggests that dipeptides with a phenylalanine backbone could serve as scaffolds for the development of novel anticancer agents.

The table below summarizes the antiproliferative activity of some N-Cbz-L-phenylalanine derivatives against various cancer cell lines. It is important to note that Z-Phe-Phe-OH was not explicitly tested in this study, but the data provides a valuable reference for the potential of this class of compounds.

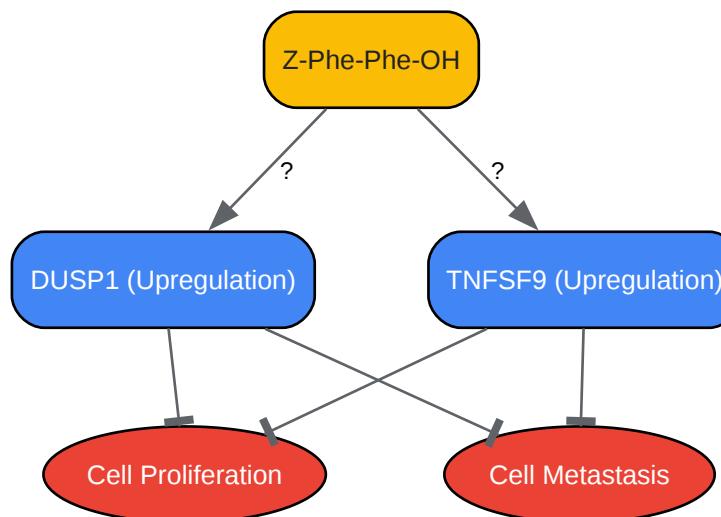
Table 1: Antiproliferative Activity of selected N-(Carbobenzyloxy)-L-phenylalanine Derivatives (IC₅₀ in μ M)

Compound	HeLa (Cervical)	A549 (Lung)	MGC-803 (Gastric)	MCF-7 (Breast)
5a	12.5 \pm 1.3	15.2 \pm 1.8	10.8 \pm 1.1	18.4 \pm 2.1
5b	8.9 \pm 0.9	10.5 \pm 1.2	7.6 \pm 0.8	12.3 \pm 1.5
5e	14.2 \pm 1.5	18.9 \pm 2.2	11.5 \pm 1.3	20.1 \pm 2.5
8a	18.6 \pm 2.0	22.4 \pm 2.8	15.3 \pm 1.7	25.6 \pm 3.1
8b	10.2 \pm 1.1	13.8 \pm 1.6	9.1 \pm 1.0	16.7 \pm 1.9

Data extracted
from Han et al.,
Bioorg. Med.
Chem. 2017, 25
(12), 3116-3126.

Potential Signaling Pathway in Cancer

Based on the findings for the L-phenylalanine dipeptide derivative HXL131, a hypothetical signaling pathway for the anticancer activity of Z-Phe-Phe-OH could involve the modulation of key regulatory proteins. The upregulation of DUSP1 (Dual Specificity Phosphatase 1) and TNFSF9 (Tumor Necrosis Factor Superfamily Member 9) could lead to the inhibition of cancer cell proliferation and metastasis.



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Hypothetical signaling pathway for Z-Phe-Phe-OH's anticancer activity.

Antiviral and Antimicrobial Potential

While direct antiviral or antimicrobial data for Z-Phe-Phe-OH is scarce, related compounds have shown promise. A study on the tripeptide carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG) demonstrated its activity as an inhibitor of membrane fusion, suggesting potential antiviral applications.^[3] Furthermore, metal complexes of N-benzyloxycarbonyl-S-phenylalanine have been reported to display antimicrobial activity against common bacterial strains.^[4] These findings suggest that Z-Phe-Phe-OH could be a valuable scaffold for the development of novel antimicrobial or antiviral agents.

Conclusion

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine is a fundamental dipeptide building block with significant potential in the fields of peptide chemistry and drug discovery. While detailed, publicly available data on its specific biological activities are limited, the demonstrated efficacy

of structurally similar compounds in anticancer and antiviral research underscores the importance of Z-Phe-Phe-OH as a lead structure for further investigation. The well-established methods for its synthesis allow for its ready incorporation into more complex peptide structures, facilitating the exploration of its therapeutic potential. Future research should focus on the systematic evaluation of the biological activity of Z-Phe-Phe-OH and its derivatives to fully elucidate their mechanisms of action and potential as therapeutic agents.

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